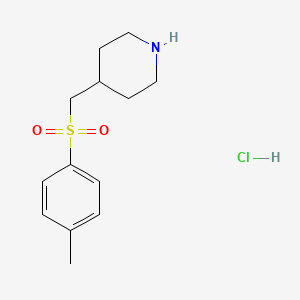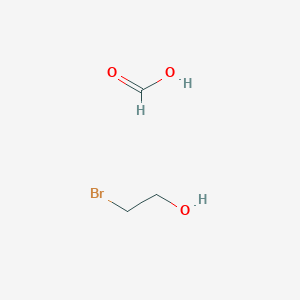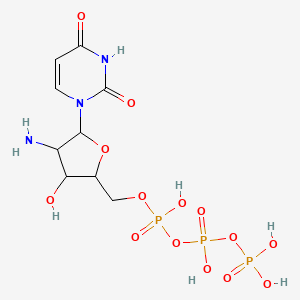
1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. Aromatic ethers are known for their stability and are often used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and phenols.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium carbonate, to deprotonate the phenol and facilitate the nucleophilic substitution reaction.
Reaction Steps: The nucleophilic substitution reaction occurs between the deprotonated phenol and the fluorinated benzene derivative, resulting in the formation of the desired ether compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The presence of multiple fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the development of fluorinated compounds with biological activity.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, influencing signal transduction pathways.
Chemical Reactivity: The presence of fluorine atoms can enhance the compound’s reactivity, leading to specific chemical transformations.
類似化合物との比較
Similar Compounds
- 1,3-Difluoro-2-(2-fluoro-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(3-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-benzene
Uniqueness
1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group
特性
分子式 |
C14H8F6O |
|---|---|
分子量 |
306.20 g/mol |
IUPAC名 |
1,3-difluoro-2-(2-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F6O/c1-7-3-2-4-11(12(7)17)21-13-9(15)5-8(6-10(13)16)14(18,19)20/h2-6H,1H3 |
InChIキー |
CNEYSEKKZWRNPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)


![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)



![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)



![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)

![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)
